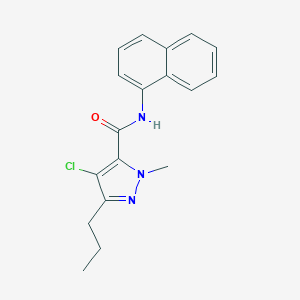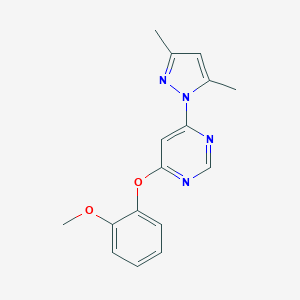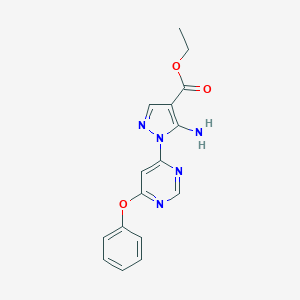
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate, also known as DMFDN, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of nicotinic acid, which is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). DMFDN has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential future applications.
Mecanismo De Acción
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been found to inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that is involved in the biosynthesis of NAD+. NAD+ is an essential coenzyme that is involved in various biological processes, including metabolism, DNA repair, and cell signaling. Inhibition of NAMPT by 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate leads to a decrease in the levels of NAD+ and its downstream metabolites, resulting in cell death or growth inhibition.
Biochemical and Physiological Effects:
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been shown to have a significant impact on cellular metabolism and energy production. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial pathogens. 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has several advantages as a research tool, including its high purity and stability, ease of synthesis, and specificity for NAMPT inhibition. However, 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
The potential future applications of 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate in scientific research are numerous. Some possible directions include the development of new cancer therapies that target NAMPT, the study of the role of NAD+ in aging and age-related diseases, and the development of new antibiotics to combat drug-resistant bacterial infections. 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate may also be used as a tool to study the role of NAD+ in various biological processes and to identify new targets for drug development.
Métodos De Síntesis
The synthesis of 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been achieved using different methods, including the reaction of 2,6-dichloro-5-fluoronicotinic acid with 3,5-dimethylphenol in the presence of a catalyst. Another method involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with 3,5-dimethylphenol in the presence of a base and a coupling agent. The yield of 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate obtained through these methods is high, and the purity of the compound is also satisfactory.
Aplicaciones Científicas De Investigación
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been used in scientific research for various purposes, including the development of new drugs and the study of biological processes. 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been shown to have potential as a therapeutic agent for the treatment of cancer, bacterial infections, and neurological disorders. It has also been used as a probe to study the structure and function of proteins and enzymes.
Propiedades
Nombre del producto |
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate |
|---|---|
Fórmula molecular |
C14H10Cl2FNO2 |
Peso molecular |
314.1 g/mol |
Nombre IUPAC |
(3,5-dimethylphenyl) 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C14H10Cl2FNO2/c1-7-3-8(2)5-9(4-7)20-14(19)10-6-11(17)13(16)18-12(10)15/h3-6H,1-2H3 |
Clave InChI |
JYYWPDDLKJAJHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
SMILES canónico |
CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287598.png)
![3-(4-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287599.png)

![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)




![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)
![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)

![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)